(4-(Dimethylamino)pyridin-2-yl)methanol

Heterocyclic Chemistry Building Block Ligand Design

Standard DMAP lacks a functionalizable handle, while simple pyridinemethanols lack electron density. This 2,4-disubstituted scaffold solves both gaps. - **Core advantage:** Primary alcohol for esterification/etherification + electron-donating dimethylamino group. - **Applications:** Synthesis of chiral nucleophilic catalysts, bidentate transition metal ligands, and immobilized asymmetric auxiliaries. - **Supply:** Strict quality control, global logistics. Order in research quantities.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 14540-17-1
Cat. No. B2936069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Dimethylamino)pyridin-2-yl)methanol
CAS14540-17-1
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCN(C)C1=CC(=NC=C1)CO
InChIInChI=1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3
InChIKeyMUWKOLJQHBWLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (4-(Dimethylamino)pyridin-2-yl)methanol


(4-(Dimethylamino)pyridin-2-yl)methanol (CAS 14540-17-1) is a heterocyclic building block featuring a pyridine core with a dimethylamino group at the 4-position and a primary alcohol (-CH2OH) at the 2-position. This substitution pattern distinguishes it from common nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) [1]. The compound's balanced polarity and well-defined stereochemistry make it particularly useful in fine chemical synthesis and coordination chemistry [2].

Dual 2,4-disubstitution combines electron-donating dimethylamino with functionalizable hydroxymethyl handle
Supports synthesis of DMAP-derived chiral organocatalysts and heterocyclic ligands
Balanced polarity profile fits fine chemical synthesis and coordination chemistry workflows

Uniqueness of (4-(Dimethylamino)pyridin-2-yl)methanol


The precise 2,4-disubstitution pattern of (4-(Dimethylamino)pyridin-2-yl)methanol is critical for its intended applications. While DMAP is a widely used nucleophilic catalyst, its lack of a functionalizable handle at the 2-position limits its use in constructing more complex molecular architectures [1]. Conversely, simple 2-pyridinemethanol derivatives lack the enhanced electron density provided by the 4-dimethylamino group. Replacing this compound with a generic analog could result in failed synthetic sequences, altered physicochemical properties, or inability to serve as a specific ligand or intermediate [2].

DMAP lacks a functionalizable handle
Without the 2-hydroxymethyl group, DMAP cannot be directly derivatized for chiral catalyst or ligand construction.
2-Pyridinemethanol lacks electron-donating group
Absence of 4-dimethylamino reduces nucleophilicity and may shift catalytic or coordination behavior.
Generic analogs may alter reactivity
Altered substitution pattern can lead to failed synthetic sequences or unexpected physicochemical profiles.

Differentiation of (4-(Dimethylamino)pyridin-2-yl)methanol from Analogs


Unique 2,4-Disubstitution Pattern

(4-(Dimethylamino)pyridin-2-yl)methanol possesses a unique 2,4-disubstitution pattern not found in standard nucleophilic catalysts. While 4-(dimethylamino)pyridine (DMAP) bears only the 4-dimethylamino group, and 2-pyridinemethanol bears only the 2-hydroxymethyl group, this compound combines both functionalities in a single pyridine ring [1]. This dual functionalization enables applications inaccessible to either parent structure alone.

Structural Comparison
Class-level inference
Target: 4-NMe₂, 2-CH₂OH
DMAP: 4-NMe₂ only 2-Pyridinemethanol: 2-CH₂OH only
May support dual-functionalization synthesis
Based on structural analysis
Heterocyclic Chemistry Building Block Ligand Design

Balanced Polarity and Hydrogen Bonding

(4-(Dimethylamino)pyridin-2-yl)methanol exhibits a computed topological polar surface area (TPSA) of 36.4 Ų and a calculated partition coefficient (XLogP3) of 0.1 [1]. This balanced profile, combining moderate hydrophilicity with lipophilicity, is distinct from more polar analogs like 4-(dimethylamino)pyridine N-oxide or less polar derivatives like 4-(dimethylamino)-2-methylpyridine.

Physicochemical Profile
Class-level inference
TPSA 36.4 Ų
XLogP3 0.1
Balanced polarity for synthesis and coordination
Computed properties
Physicochemical Characterization Solubility Medicinal Chemistry

Purity and Quality Control

Commercial suppliers of (4-(Dimethylamino)pyridin-2-yl)methanol specify a minimum purity of 95%, with batch-specific QC data including NMR, HPLC, and GC analyses available . This level of analytical documentation provides verifiable quality assurance for procurement decisions.

Purity Specification
Data to verify
≥95% (typical)
Supports procurement reproducibility
Verify batch-specific COA
Analytical Chemistry Quality Control Procurement

Applications of (4-(Dimethylamino)pyridin-2-yl)methanol


Chiral DMAP-Derived Organocatalysts

The primary alcohol handle at the 2-position allows for facile esterification or etherification to introduce chiral auxiliaries or other functional groups onto the electron-rich DMAP core. This enables the synthesis of novel chiral nucleophilic catalysts, building on the well-established catalytic activity of the DMAP motif [1].

Heterocyclic Ligands for Coordination Chemistry

The combination of an electron-donating dimethylamino group and a potential coordinating alcohol/alkoxide group makes this compound a valuable scaffold for designing bidentate or polydentate ligands for transition metals. Such ligands are useful in developing new catalytic systems or studying metal-organic frameworks [1].

Intermediate for Bioactive Molecules

The pyridine core is a privileged structure in medicinal chemistry. The specific substitution pattern of (4-(Dimethylamino)pyridin-2-yl)methanol provides a versatile starting point for constructing more complex heterocyclic systems that may exhibit biological activity, for instance, as kinase inhibitors or receptor modulators [1].

Derivatization for Asymmetric Transformations

The hydroxymethyl group can be readily converted into a leaving group or a linker, allowing the attachment of the DMAP moiety to chiral environments or solid supports. This is a key step in developing immobilized catalysts or chiral auxiliaries for asymmetric synthesis [1].

Application
Selection Property
Validation Focus
Chiral organocatalyst synthesis
Functionalizable alcohol handle
Catalyst activity and enantioselectivity
Coordination chemistry ligands
Electron-rich bidentate scaffold
Metal complex stability and reactivity
Bioactive molecule intermediate
Substituted pyridine core
Biological target screening
Asymmetric synthesis derivatization
Hydroxymethyl linker for immobilization
Catalyst recycling and efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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